molecular formula C15H17FN4O B6445215 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2640975-53-5

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine

Cat. No.: B6445215
CAS No.: 2640975-53-5
M. Wt: 288.32 g/mol
InChI Key: RQSSWJYGWIOCBU-UHFFFAOYSA-N
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Description

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a methoxypyrimidine moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine is unique due to its specific combination of a methoxypyrimidine moiety and a fluorophenyl-substituted piperazine ring.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-21-15-10-14(17-11-18-15)20-8-6-19(7-9-20)13-5-3-2-4-12(13)16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSSWJYGWIOCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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